molecular formula C21H20FN3O2S B2614017 N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)benzo[d]thiazole-6-carboxamide CAS No. 1796961-50-6

N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)benzo[d]thiazole-6-carboxamide

Cat. No.: B2614017
CAS No.: 1796961-50-6
M. Wt: 397.47
InChI Key: QOIDUSOYSJHEKN-UHFFFAOYSA-N
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Description

N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)benzo[d]thiazole-6-carboxamide is a complex organic compound that features a piperidine ring, a fluorobenzoyl group, and a benzo[d]thiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)benzo[d]thiazole-6-carboxamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route involves the reaction of 2-fluorobenzoyl chloride with piperidine to form 1-(2-fluorobenzoyl)piperidine. This intermediate is then reacted with benzo[d]thiazole-6-carboxylic acid under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities with consistent quality.

Chemical Reactions Analysis

Types of Reactions

N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)benzo[d]thiazole-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups within the compound.

    Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance the reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives

Scientific Research Applications

N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)benzo[d]thiazole-6-carboxamide has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It is investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is explored for its therapeutic potential in treating various diseases, particularly those involving inflammation and infection.

    Industry: It is used in the development of new materials and chemical processes, leveraging its unique chemical properties.

Mechanism of Action

The mechanism of action of N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)benzo[d]thiazole-6-carboxamide involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, modulating their activity and triggering specific cellular responses. The pathways involved can include inhibition of enzyme activity, alteration of signal transduction pathways, and modulation of gene expression.

Comparison with Similar Compounds

Similar Compounds

  • N-(benzo[d]thiazol-2-yl)-2-(phenyl(piperidin-1-yl)ethylamino)benzamides
  • N-(benzo[d]thiazol-2-yl)-2-(phenyl(morpholino)ethylamino)benzamides

Uniqueness

N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)benzo[d]thiazole-6-carboxamide is unique due to the presence of the fluorobenzoyl group, which can enhance its biological activity and stability. The combination of the piperidine ring and benzo[d]thiazole moiety also contributes to its distinct chemical and pharmacological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

N-[[1-(2-fluorobenzoyl)piperidin-4-yl]methyl]-1,3-benzothiazole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FN3O2S/c22-17-4-2-1-3-16(17)21(27)25-9-7-14(8-10-25)12-23-20(26)15-5-6-18-19(11-15)28-13-24-18/h1-6,11,13-14H,7-10,12H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOIDUSOYSJHEKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C2=CC3=C(C=C2)N=CS3)C(=O)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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